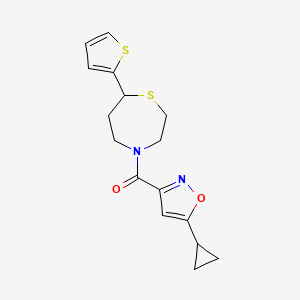
(5-Cyclopropylisoxazol-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Cyclopropylisoxazol-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone, also known as CTM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. CTM is a small molecule that belongs to the class of isoxazoles and thiazepanes. It has been found to exhibit promising pharmacological properties, making it a potential candidate for the development of new drugs.
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of novel compounds involving thiazol and thiophene units have been explored extensively. For example, Shahana and Yardily (2020) synthesized novel compounds including thiazolyl and thiophenyl methanone derivatives. They employed UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry for characterization. Density Functional Theory (DFT) calculations were used for structural optimization and interpretation of vibrational spectra, providing insights into the equilibrium geometry, bonding features, and thermodynamic stability of these compounds. This study also included molecular docking to understand antibacterial activity, highlighting the compound's potential in developing new antibiotics (Shahana & Yardily, 2020).
Antitumor and Antibacterial Activity
Research into thiazol and thiophene derivatives has also indicated their potential in antitumor and antibacterial applications. Bhole and Bhusari (2011) synthesized compounds demonstrating inhibitory effects on a wide range of cancer cell lines, especially leukemia, non-small lung cancer, and renal cancer (Bhole & Bhusari, 2011). Another study by Landage, Thube, and Karale (2019) focused on the synthesis of novel thiazolyl pyrazole and benzoxazole compounds, characterized by spectral and analytical data, and evaluated their antibacterial activities, providing a foundation for further exploration in antimicrobial treatments (Landage, Thube, & Karale, 2019).
Antimicrobial and Antioxidant Activities
Litvinchuk et al. (2021) developed a one-pot method for synthesizing 7-thioxo[1,3]thiazolo[3,2-c]pyrimidine derivatives, evaluating their antimicrobial and antioxidant activities. The study revealed compounds with significant effects against specific bacterial cultures, suggesting their potential for further modification to enhance antioxidant effects (Litvinchuk et al., 2021).
Propriétés
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S2/c19-16(12-10-13(20-17-12)11-3-4-11)18-6-5-15(22-9-7-18)14-2-1-8-21-14/h1-2,8,10-11,15H,3-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKTZADAOWMQHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CCC(SCC3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

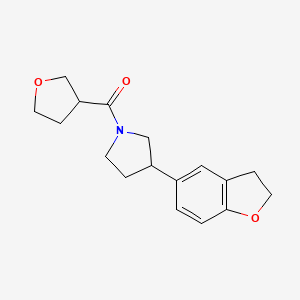
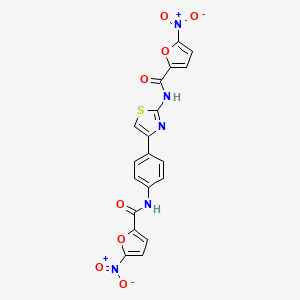
![N-(2,4-difluorophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2544972.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isobutyramide](/img/structure/B2544973.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2544974.png)
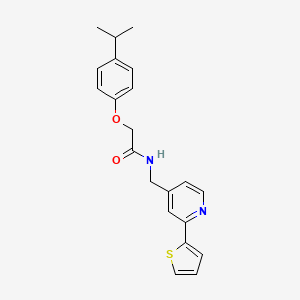
![Ethyl 4-[[2-[[5-[(2-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2544976.png)
![6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2544979.png)
![2-[[1-[(4-Methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2544982.png)
![4-Chloro-2-{[(3,5-dichlorophenyl)amino]methyl}phenol](/img/structure/B2544983.png)
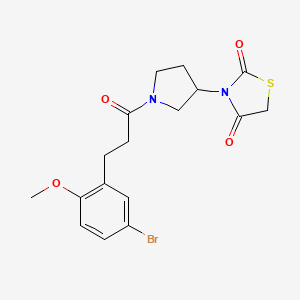
![N-[4-(2-phenylethynyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2544985.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide](/img/structure/B2544990.png)
![N-[(3,3-Difluorocyclobutyl)methyl]ethanamine;hydrochloride](/img/structure/B2544992.png)